molecular formula C15H18ClN3O2S B7023736 4-[(3-aminobenzoyl)amino]-N-ethyl-5-methylthiophene-2-carboxamide;hydrochloride

4-[(3-aminobenzoyl)amino]-N-ethyl-5-methylthiophene-2-carboxamide;hydrochloride

Cat. No.: B7023736
M. Wt: 339.8 g/mol
InChI Key: ZDOVEGBOKLXKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-aminobenzoyl)amino]-N-ethyl-5-methylthiophene-2-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminobenzoyl group, an ethyl group, and a methylthiophene carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-aminobenzoyl)amino]-N-ethyl-5-methylthiophene-2-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the aminobenzoyl intermediate: This step involves the reaction of a suitable benzoyl chloride with an amine to form the aminobenzoyl intermediate.

    Coupling with thiophene derivative: The aminobenzoyl intermediate is then coupled with a thiophene derivative under appropriate conditions to form the desired thiophene carboxamide.

    Introduction of the ethyl group: The ethyl group is introduced through an alkylation reaction, typically using an ethyl halide in the presence of a base.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-aminobenzoyl)amino]-N-ethyl-5-methylthiophene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine or thiophene moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the thiophene ring, while reduction may lead to the formation of reduced amine derivatives.

Scientific Research Applications

4-[(3-aminobenzoyl)amino]-N-ethyl-5-methylthiophene-2-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-aminobenzoyl)amino]-N-ethyl-5-methylthiophene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(3-aminobenzoyl)amino]-N-ethyl-5-methylthiophene-2-carboxamide;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(3-aminobenzoyl)amino]-N-ethyl-5-methylthiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S.ClH/c1-3-17-15(20)13-8-12(9(2)21-13)18-14(19)10-5-4-6-11(16)7-10;/h4-8H,3,16H2,1-2H3,(H,17,20)(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOVEGBOKLXKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(S1)C)NC(=O)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.